S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine
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Overview
Description
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine: is a chemical compound with the molecular formula C₅H₇BrF₃NO₂S. It is a group of stereoisomers and is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-bromo-1,1,2-trifluoroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or peptides, providing insights into protein function and structure.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
- S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Iodo-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Bromo-1,1,2-difluoroethyl)-L-cysteine
Comparison: Compared to its analogs, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The trifluoroethyl group enhances its stability and lipophilicity, making it more suitable for certain applications. The differences in halogen atoms (chlorine, iodine, bromine) can significantly affect the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
153342-07-5 |
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Molecular Formula |
C5H7BrF3NO2S |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-bromo-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7BrF3NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-,4?/m0/s1 |
InChI Key |
RRRCLNJWFFTDQS-PTLFGRINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(C(F)Br)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)SC(C(F)Br)(F)F |
Origin of Product |
United States |
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